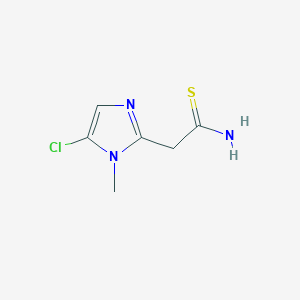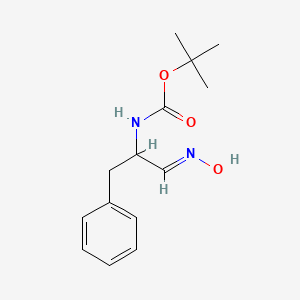![molecular formula C12H17ClN6 B1452097 4-氯-1-[2-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂菲-3-基)乙基]-1H-吡唑-3-胺 CAS No. 1174855-08-3](/img/structure/B1452097.png)
4-氯-1-[2-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂菲-3-基)乙基]-1H-吡唑-3-胺
描述
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a triazoloazepine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, hydrazonoyl halides can undergo condensation reactions and act as precursors of nitrilimines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学研究应用
合成和镇痛性质
研究人员一直对含 4-氯-1-[2-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂菲-3-基)乙基]-1H-吡唑-3-胺 骨架的氢溴酸盐系列中具有镇痛性质的化合物的合成感兴趣。Demchenko 等人(2018 年)合成了一系列衍生物,并通过初步评估模型评估了它们的镇痛活性,发现该化合物结构中的某些取代基可能会影响其镇痛效果。该研究有助于理解构效关系,这对于开发新的镇痛剂至关重要 (Demchenko、Yeromina、Perekhoda、Bukhtiarova、Bobkova 和 Demchenko,2018 年)。
抗菌活性
对该化合物的另一项研究重点是其抗菌特性。Hassan(2013 年)合成了吡唑啉和吡唑衍生物,以研究它们的抗菌和抗真菌活性。研究发现,某些衍生物对多种微生物表现出显着的抗菌效果,表明这些化合物在开发新的抗菌剂中具有潜力 (Hassan,2013 年)。
抗真菌和抗菌活性
Idrees、Kola 和 Siddiqui(2019 年)报道了将苯并呋喃和吡唑部分与三唑-噻二唑整合的新型衍生物的合成和抗菌活性。他们的研究结果表明对革兰氏阳性和革兰氏阴性细菌都有良好的抗菌活性,突出了这些衍生物在治疗细菌感染中的潜在应用 (Idrees、Kola 和 Siddiqui,2019 年)。
除草活性
Wang 等人(2006 年)的研究探索了新型 6,7,8,9-四氢-2-(2-芳氧嘧啶-4-基)-2H-[1,2,4]三唑并[4,3-a]氮杂菲-3(5H)-酮对油菜和稗草的除草活性。该研究突出了此类化合物在开发新型除草剂中的潜在农业应用 (Wang、Liu、Zhu、Zou、Hu 和 Yang,2006 年)。
结核抑制作用
Titova 等人(2019 年)合成了结构类似物以评估其结核抑制作用。他们的研究旨在开发新的抗结核药剂,表明某些 4-氯-1-[2-(6,7,8,9-四氢-5H-[1,2,4]三唑并[4,3-a]氮杂菲-3-基)乙基]-1H-吡唑-3-胺 的衍生物可能是对抗结核病的进一步研究的有希望的候选者 (Titova、Filatova、Fedorova、Rusinov 和 Charushin,2019 年)。
作用机制
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and biologically active compounds . Compounds containing this ring often interact with various receptors in the body through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazoles have been found to inhibit bacterial dna gyrase b , which is an enzyme involved in DNA replication.
Pharmacokinetics
The presence of the 1,2,4-triazole ring could potentially influence these properties, as this ring is often associated with good bioavailability in pharmaceutical compounds .
Result of Action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the broad range of activities associated with 1,2,4-triazole derivatives, it’s possible that this compound could have multiple effects depending on the target it interacts with .
安全和危害
未来方向
生化分析
Biochemical Properties
4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or slowing down the progression of certain diseases.
Cellular Effects
The effects of 4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, thereby affecting cell survival. The compound’s impact on cellular metabolism includes changes in glucose uptake and utilization, which can be beneficial in conditions like cancer where metabolic pathways are often dysregulated.
Molecular Mechanism
At the molecular level, 4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their function. For example, its binding to carbonic anhydrase inhibits the enzyme’s activity, leading to decreased production of bicarbonate and protons . This inhibition can have therapeutic effects in conditions like glaucoma and epilepsy. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These long-term effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects can occur, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic use, balancing efficacy and safety.
Metabolic Pathways
4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and elimination from the body . The compound can also affect metabolic flux, altering the levels of various metabolites. These interactions are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Understanding these distribution patterns is crucial for predicting the compound’s therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine is critical for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The subcellular distribution of the compound can influence its efficacy and safety, as it determines the specific cellular processes that are affected.
属性
IUPAC Name |
4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN6/c13-9-8-18(17-12(9)14)7-5-11-16-15-10-4-2-1-3-6-19(10)11/h8H,1-7H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZRBLZIFKTKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CCN3C=C(C(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)


![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)


![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

